1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
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Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has shown significant anti-arrhythmic activity, indicating their potential as therapeutic agents in cardiovascular disorders (Abdel‐Aziz et al., 2009). Similarly, novel scaffolds including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine synthesized from biologically active stearic acid have been assessed for their antimicrobial activities, showcasing the versatility of these compounds in addressing microbial infections (Abdelmajeid et al., 2017).
Anticancer Activity
A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring substituted piperazines and benzyl piperidine heterocycles were synthesized and demonstrated cytotoxicity against cancer cell lines, with some compounds showing high selective cytotoxicity towards cancerous cells over normal cells. This indicates their potential in cancer therapy, highlighting the importance of structural variations in enhancing biological activities (El-Masry et al., 2022).
Antimicrobial and Antiviral Activities
Compounds synthesized from 1,3,4-thiadiazole amide derivatives containing piperazine demonstrated inhibitory effects on bacterial strains, showcasing their antimicrobial potential. This opens avenues for the development of new antimicrobial agents based on the thiadiazole scaffold (Xia, 2015). Additionally, thiadiazole-based molecules containing 1,2,3-triazole moiety have been explored for their antiviral activity against COVID-19, indicating the relevance of these compounds in responding to emergent viral threats (Rashdan et al., 2021).
Other Applications
The versatility of 1,3,4-thiadiazole derivatives extends beyond medicinal applications, with studies investigating their role in corrosion inhibition, indicating their potential utility in materials science and engineering applications (Kaya et al., 2016).
properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-6-9-21-13(11)2-3-14(19)18-7-4-12(5-8-18)20-15-17-16-10-22-15/h6,9-10,12H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHUWTDEYSIHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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